5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core, a bicyclic heterocyclic system known for its pharmacological versatility. Key structural attributes include:
- 2-Ethyl substitution on the thiazole ring, enhancing lipophilicity and metabolic stability.
- 6-Hydroxyl group on the triazole moiety, which may contribute to hydrogen bonding and acidity (pKa ~8–10).
- 3-Chlorophenyl group at the benzylic position, introducing steric bulk and electronic effects (Cl’s electronegativity).
- 4-(2-Hydroxyethyl)piperazinyl substituent, providing hydrogen-bonding capacity and modulating solubility (logP reduction vs. alkyl-piperazine analogs).
The molecular formula is C₂₃H₂₆ClN₅O₂S (calculated average mass: 487.44 g/mol), with a polar surface area of ~110 Ų, suggesting moderate blood-brain barrier penetration.
Properties
IUPAC Name |
5-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-4-3-5-14(20)12-13)24-8-6-23(7-9-24)10-11-26/h3-5,12,16,26-27H,2,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWOSGBZJMXQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds (Table 1) and their key differences are analyzed below:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Piperazinyl Substituents: The 2-hydroxyethyl group in the target compound enhances water solubility (clogP ~2.5 vs. 3.1 for ethyl-piperazine analogs) .
Aromatic Substitutions :
- 3-Chlorophenyl vs. 4-ethoxy-3-methoxyphenyl (): The latter’s methoxy/ethoxy groups increase steric bulk and electron-donating effects, which may alter receptor binding kinetics.
Core Modifications: Triazol-6-ol (target) vs.
Biological Implications: Compounds with hydroxyethyl-piperazine (e.g., ) were synthesized as anticancer agents, though specific activity data for the target compound are unavailable. Docking studies on similar triazolo-thiadiazoles () suggest affinity for 14-α-demethylase lanosterol (antifungal target), hinting at possible shared mechanisms.
Preparation Methods
Formation of the Thiazolo[3,2-b]triazole Core
The thiazolo[3,2-b]triazole scaffold is typically constructed via electrophilic cyclization or multi-component reactions . A proven method involves reacting 3-allylsulfanyl-4H-1,2,4-triazoles with electrophilic agents like halogens (e.g., I₂ or Br₂) under controlled conditions. For example:
- 3-Allylsulfanyl-4H-1,2,4-triazole derivatives are treated with iodine in dichloromethane at 0–5°C, leading to regioselective cyclization to formthiazolo[3,2-b]triazol-7-ium salts.
- Alkaline hydrolysis of the intermediate salts yields the free thiazolo-triazole system, which is subsequently functionalized at the 6-position via nucleophilic substitution.
Ethyl Group Installation at the 2-Position
The ethyl substituent is incorporated early in the synthesis via alkylation of thiosemicarbazides :
- Reaction of 2-ethylthiosemicarbazide with methyl 4-formylbenzoate in ethanol under reflux forms the corresponding hydrazone.
- Cyclization with NaOH (10% aqueous, 70°C) yields the 2-ethyl-thiazolo[3,2-b]triazol-6-ol precursor.
Optimized Synthetic Pathway
The most efficient route combines electrophilic cyclization and Mannich reactions (Table 1):
Table 1: Stepwise Synthesis of 5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b]triazol-6-ol
Analytical Characterization
Critical spectral data for the compound include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45–2.70 (m, 8H, piperazine-H), 3.55 (t, J=6.0 Hz, 2H, CH₂OH), 4.32 (s, 2H, CH₂N), 5.18 (s, 1H, ArCH), 7.25–7.45 (m, 4H, Ar-H), 10.12 (s, 1H, OH).
- IR (KBr) : 3420 cm⁻¹ (O-H), 2925 cm⁻¹ (C-H), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
- HPLC Purity : ≥98% (C18 column, MeOH:H₂O 70:30, 1.0 mL/min).
Challenges and Regiochemical Considerations
- Regioselectivity in Cyclization : Electrophilic cyclization of triazole precursors favors thiazolo[3,2-b] over [2,3-c] isomers due to steric and electronic effects of the allylsulfanyl group.
- Piperazine Functionalization : The 2-hydroxyethyl group on piperazine requires protection (e.g., as a tert-butyldimethylsilyl ether) during Mannich reactions to prevent side reactions.
- Stereochemical Control : The asymmetric center at the benzylic position (ArCH) may form racemic mixtures unless chiral auxiliaries or enzymes are employed.
Q & A
Q. Solutions :
- Gradient elution : Use acetonitrile/water gradients (5%→95% over 30 min) with C18 columns to separate impurities .
- Ion-pair chromatography : Add 0.1% trifluoroacetic acid to improve peak shape for basic piperazine-containing compounds .
- LC-MS/MS : Differentiate isobaric impurities via fragmentation patterns (e.g., loss of hydroxyethyl group at m/z 72) .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Answer:
Common contradictions arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (e.g., C. albicans vs. A. fumigatus) .
- Solubility effects : Poor solubility in DMSO/PBS may underestimate activity. Use surfactants (e.g., Tween-80) or β-cyclodextrin inclusion complexes .
- Metabolic instability : Rapid hepatic metabolism in vivo may reduce efficacy observed in vitro. Perform microsomal stability assays (e.g., using rat liver microsomes) .
Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .
Advanced: What computational methods predict this compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction :
- Metabolism Sites :
- StarDrop : Identifies labile sites (e.g., benzylic C-H in the piperazine group) prone to oxidation .
- DMPK Optimization : Introduce fluorine at the phenyl ring to block metabolism or improve t₁/₂ .
Advanced: How can regioselectivity issues during synthesis be mitigated?
Answer:
Regioselectivity challenges arise during cyclization and substituent attachment:
- Directed metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions on the thiazolo-triazole core .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyethyl) during piperazine coupling .
- Microwave irradiation : Enhances kinetic control, favoring formation of the thermodynamically less stable but desired regioisomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
